molecular formula C11H16BrClN2O B14674135 4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol CAS No. 37153-40-5

4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol

Katalognummer: B14674135
CAS-Nummer: 37153-40-5
Molekulargewicht: 307.61 g/mol
InChI-Schlüssel: FNBJTBUDNSYCBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol typically involves multi-step organic reactionsThe final step involves the alkylation of the amino group with ethylmethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of halogens can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

37153-40-5

Molekularformel

C11H16BrClN2O

Molekulargewicht

307.61 g/mol

IUPAC-Name

1-(4-amino-3-bromo-5-chlorophenyl)-2-[ethyl(methyl)amino]ethanol

InChI

InChI=1S/C11H16BrClN2O/c1-3-15(2)6-10(16)7-4-8(12)11(14)9(13)5-7/h4-5,10,16H,3,6,14H2,1-2H3

InChI-Schlüssel

FNBJTBUDNSYCBS-UHFFFAOYSA-N

Kanonische SMILES

CCN(C)CC(C1=CC(=C(C(=C1)Br)N)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.